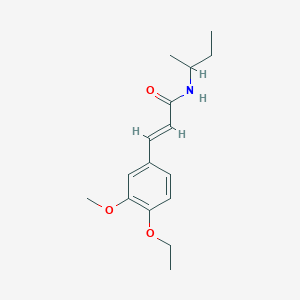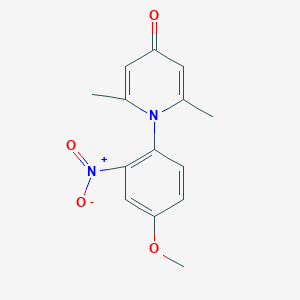![molecular formula C18H28N2O B256712 3-(4-tert-butylphenyl)-N-[3-(dimethylamino)propyl]acrylamide](/img/structure/B256712.png)
3-(4-tert-butylphenyl)-N-[3-(dimethylamino)propyl]acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-tert-butylphenyl)-N-[3-(dimethylamino)propyl]acrylamide, also known as TDBPPA, is a chemical compound that has been widely used in scientific research. This compound has gained significant attention due to its unique properties and potential applications in various fields such as medicine, biotechnology, and materials science.
作用機序
The mechanism of action of 3-(4-tert-butylphenyl)-N-[3-(dimethylamino)propyl]acrylamide is not fully understood. However, it is believed that 3-(4-tert-butylphenyl)-N-[3-(dimethylamino)propyl]acrylamide interacts with biomolecules such as proteins and nucleic acids through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and van der Waals forces. This interaction leads to a change in the fluorescence properties of 3-(4-tert-butylphenyl)-N-[3-(dimethylamino)propyl]acrylamide, which can be used for the detection of biomolecules.
Biochemical and Physiological Effects
3-(4-tert-butylphenyl)-N-[3-(dimethylamino)propyl]acrylamide has been shown to have low toxicity and does not cause any significant biochemical or physiological effects. However, it is important to note that 3-(4-tert-butylphenyl)-N-[3-(dimethylamino)propyl]acrylamide should be handled with care as it can cause skin and eye irritation.
実験室実験の利点と制限
3-(4-tert-butylphenyl)-N-[3-(dimethylamino)propyl]acrylamide has several advantages for lab experiments. It is easy to synthesize and has a high purity. 3-(4-tert-butylphenyl)-N-[3-(dimethylamino)propyl]acrylamide is also highly stable and can be stored for long periods without degradation. However, 3-(4-tert-butylphenyl)-N-[3-(dimethylamino)propyl]acrylamide has some limitations. It has a low quantum yield, which limits its sensitivity for the detection of biomolecules. Additionally, 3-(4-tert-butylphenyl)-N-[3-(dimethylamino)propyl]acrylamide has a low solubility in water, which can limit its applications in aqueous environments.
将来の方向性
There are several future directions for the research and development of 3-(4-tert-butylphenyl)-N-[3-(dimethylamino)propyl]acrylamide. One potential direction is the development of 3-(4-tert-butylphenyl)-N-[3-(dimethylamino)propyl]acrylamide-based sensors for the detection of biomolecules in vivo. Another direction is the synthesis of 3-(4-tert-butylphenyl)-N-[3-(dimethylamino)propyl]acrylamide derivatives with improved properties such as higher quantum yield and solubility. Additionally, 3-(4-tert-butylphenyl)-N-[3-(dimethylamino)propyl]acrylamide can be used as a building block for the synthesis of new materials with unique properties.
合成法
3-(4-tert-butylphenyl)-N-[3-(dimethylamino)propyl]acrylamide can be synthesized through a simple reaction between 4-tert-butylphenylacetic acid and N,N-dimethylpropylenediamine. The reaction is carried out in the presence of acetic anhydride and triethylamine. The resulting product is then purified through column chromatography. The purity of the product can be confirmed through NMR and mass spectrometry.
科学的研究の応用
3-(4-tert-butylphenyl)-N-[3-(dimethylamino)propyl]acrylamide has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of proteins and nucleic acids. 3-(4-tert-butylphenyl)-N-[3-(dimethylamino)propyl]acrylamide has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, 3-(4-tert-butylphenyl)-N-[3-(dimethylamino)propyl]acrylamide has been used as a building block for the synthesis of various materials such as polymers and nanoparticles.
特性
製品名 |
3-(4-tert-butylphenyl)-N-[3-(dimethylamino)propyl]acrylamide |
|---|---|
分子式 |
C18H28N2O |
分子量 |
288.4 g/mol |
IUPAC名 |
(E)-3-(4-tert-butylphenyl)-N-[3-(dimethylamino)propyl]prop-2-enamide |
InChI |
InChI=1S/C18H28N2O/c1-18(2,3)16-10-7-15(8-11-16)9-12-17(21)19-13-6-14-20(4)5/h7-12H,6,13-14H2,1-5H3,(H,19,21)/b12-9+ |
InChIキー |
GIUAEVKRLUBRSQ-FMIVXFBMSA-N |
異性体SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NCCCN(C)C |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NCCCN(C)C |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NCCCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![12-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B256632.png)





![3-[4-(Dimethylamino)phenyl]-1-(4-ethylphenyl)-2-propen-1-one](/img/structure/B256649.png)
![[5-(4-Dimethylamino-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-acetic acid](/img/structure/B256650.png)
![2,4-Dichloro-6-[(4-ethyl-1-piperazinyl)sulfonyl]phenol](/img/structure/B256659.png)

![2-[3-Amino-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazol-4-yl]-1-piperidin-1-ylethanone](/img/structure/B256662.png)
![2-[(Methoxyacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B256665.png)

![N-(tetrahydrofuran-2-ylmethyl)-2-{[4-thien-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetamide](/img/structure/B256668.png)